An In-depth Technical Guide to the Basic Properties of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Basic Properties of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of the novel synthetic compound, 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline. This molecule incorporates two key pharmacophores: the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and the flexible azepane ring system. While direct experimental data on this specific entity is limited, this guide synthesizes available information on its constituent moieties, predicts its core physicochemical characteristics, outlines a plausible synthetic pathway, and extrapolates a likely pharmacological profile based on established structure-activity relationships (SAR) of related analogues. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing essential insights to guide future investigation and application of this and structurally similar compounds.
Introduction: The Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The THIQ framework is a common feature in molecules targeting the central nervous system (CNS), including antagonists for orexin receptors and compounds with affinity for dopamine and serotonin receptors.[2][3]
The azepane ring, a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to smaller ring systems like piperidine. This flexibility can be advantageous in drug design, allowing the molecule to adopt an optimal conformation for binding to its target. The incorporation of an azepane moiety into a THIQ structure, as in 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline, presents an intriguing combination of a rigid anchoring scaffold with a flexible substituent, potentially enabling novel interactions with target proteins.
This guide aims to provide a detailed technical examination of the core basic properties of this hybrid molecule, laying the groundwork for its potential exploration as a novel therapeutic agent.
Physicochemical and Structural Properties
Based on available data for the core components and the overall structure, the key physicochemical properties of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | [4] |
| Molecular Weight | 230.35 g/mol | [4] |
| CAS Number | 1069473-59-1 | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Density | ~1.041 g/cm³ | [1] |
| Predicted pKa₁ (Azepane N) | ~10.5 - 11.0 | Inferred |
| Predicted pKa₂ (THIQ N) | ~9.0 - 9.5 | Inferred from[5] |
Structural Elucidation
The structure of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline is characterized by the fusion of the THIQ and azepane rings via a C-N bond at the 2-position of the THIQ and the 4-position of the azepane.
Figure 1: Chemical structure of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline.
Synthesis and Characterization
While a specific published synthesis for 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline was not identified, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most likely approach would be a reductive amination reaction.
Proposed Synthetic Protocol: Reductive Amination
This method involves the condensation of 1,2,3,4-tetrahydroisoquinoline with a protected 4-oxoazepane, followed by reduction of the resulting iminium intermediate.
Sources
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
